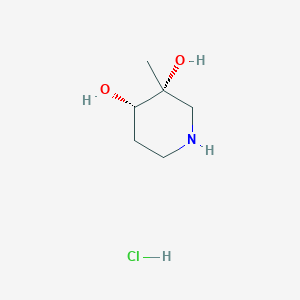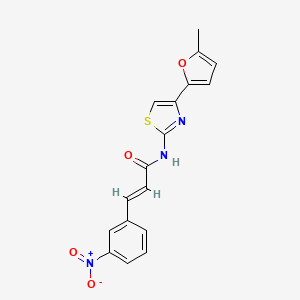
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H23NO5S and its molecular weight is 401.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrophysiological Effects and Antiarrhythmic Properties
A study on the electrophysiological effects of BRL-32872, a compound structurally related to the requested chemical, demonstrated its potential as an antiarrhythmic agent through potassium and calcium channel blocking properties in guinea pig cardiac preparations. This novel antiarrhythmic agent does not change the resting membrane potential but prolongs the action potential duration, indicating its utility in cardiac arrhythmia treatment research Bril et al., 1995.
Antimicrobial and Antioxidant Activities
Methylglyoxal (MG), a compound with structural similarities to the requested chemical, is known for forming advanced glycation end-products (AGEs) that have been associated with complications in diabetes and some neurodegenerative diseases. MG's formation in foodstuffs and beverages during processing, cooking, and storage, and its role in biological systems, offers insights into the potential antimicrobial and antioxidant applications of similar compounds Nemet et al., 2006.
Synthetic Utility in Organic Chemistry
The compound has relevance in synthetic chemistry, demonstrated by the utility of related chemical structures like α-(Dimethylamino)benzylidene and 1-(Dimethylamino)ethylidene acetals in the selective protection and functionalization of vicinal diols. Such chemical maneuvers highlight the broader applications of this class of compounds in developing novel synthetic routes and methodologies for complex organic molecules Hanessian & Moralioglu, 1972.
Antitumor and Cytotoxic Properties
Research on novel hypoxia-selective cytotoxins, such as the regioisomers of 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, reveals the potential antitumor applications of compounds with similar functional groups. These studies explore the selective toxicity of these compounds under hypoxic conditions, typical of solid tumors, suggesting a pathway for developing targeted cancer therapies Palmer et al., 1996.
Antioxidant Capacity through Enzymatic Modification
The enzymatic modification of 2,6-dimethoxyphenol, a compound with structural resemblance to the requested chemical, has been studied for the synthesis of dimers with high antioxidant capacity. This research underscores the potential for employing enzymatic reactions to enhance the antioxidant properties of phenolic compounds, opening avenues for developing novel antioxidants Adelakun et al., 2012.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-14-5-6-16(11-15(14)2)21(23)22(17-9-10-28(24,25)13-17)19-8-7-18(26-3)12-20(19)27-4/h5-12,17H,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZVSRRWPIDGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=C(C=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propan-2-yl-2,6-diazaspiro[3.3]heptane;hydrochloride](/img/structure/B2892718.png)


![(1S)-1-(6,8-Dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)ethanamine](/img/structure/B2892725.png)

![1-((1-(1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2892729.png)
![N6-(3-ethoxypropyl)-N4-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2892731.png)

![4-[2-(Cyclohexen-1-yl)acetyl]morpholine-3-carbonitrile](/img/structure/B2892735.png)



![2-cyano-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2892740.png)
